molecular formula C8H4BrClS B1282970 3-Bromo-5-chlorobenzo[b]thiophene CAS No. 32969-26-9

3-Bromo-5-chlorobenzo[b]thiophene

Cat. No. B1282970
Key on ui cas rn: 32969-26-9
M. Wt: 247.54 g/mol
InChI Key: VHNKCGJYSJENJZ-UHFFFAOYSA-N
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Patent
US09373794B2

Procedure details

In a 250 mL 2-neck round flask, 5-chlorobenzothiophene (2 g, 11.8 mmol) was dissolved in dichloromethane (10 mL), and sodium acetate (NaOAc) (1.95 g, 23.6 mmol) and Br2 (1.89 g, 11.8 mmol) were gradually added to the mixture for 5 minutes at 0□. After the reaction, a 10% sodium bisulfate (NaHSO3) solution (20 mL) was poured to the mixture, and then the resulting mixture was extracted with ethyl acetate (20 mL), dried over MgSO4, and distilled in vacuum to give 2.49 g of yellow solid (85% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.C([O-])(=O)C.[Na+].[Br:16]Br.S(=O)(=O)(O)[O-].[Na+]>ClCCl>[Br:16][C:7]1[C:6]2[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[S:9][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC2=C(C=CS2)C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.89 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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